4-(Cyclopropylmethyl)benzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-(cyclopropylmethyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O/c12-8-11-5-3-10(4-6-11)7-9-1-2-9/h3-6,8-9H,1-2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWPFQZYKVVFMBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597364 | |
| Record name | 4-(Cyclopropylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146922-94-3 | |
| Record name | 4-(Cyclopropylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(cyclopropylmethyl)benzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Cyclopropylmethyl Benzaldehyde and Analogous Structures
Direct Synthesis Approaches to the Aldehyde Functional Group
These methods focus on installing the aldehyde functionality onto a benzene (B151609) ring that already bears the 4-cyclopropylmethyl substituent. The primary precursor for these routes is typically cyclopropylmethylbenzene.
Oxidative Routes from Substituted Benzyl (B1604629) Alcohols
A common and effective strategy for synthesizing benzaldehydes is the selective oxidation of the corresponding benzyl alcohol. In this case, 4-(cyclopropylmethyl)benzyl alcohol serves as the immediate precursor to the target aldehyde. The key challenge in this approach is to achieve high chemoselectivity, preventing over-oxidation to the corresponding carboxylic acid. nih.govrsc.org Various modern catalytic systems have been developed to address this, offering mild conditions and high yields.
Several catalytic systems are effective for the selective oxidation of benzyl alcohols to aldehydes. sciencemadness.org For instance, a method utilizing copper(I) iodide (CuI) with 1,10-phenanthroline (B135089) (DMAP) and (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) in acetonitrile (B52724) under an oxygen atmosphere provides excellent yields for a range of substituted benzyl alcohols. nih.gov Another highly efficient method employs heterogeneous palladium nanoparticles supported on aluminum oxy-hydroxide (Pd/AlO(OH)), which catalyzes the oxidation using oxygen as the ultimate oxidant under solvent-free conditions. nih.gov Furthermore, catalysts based on cobalt single atoms supported on nitrogen-doped carbon (Co1/NC) have demonstrated exceptional performance, achieving high conversion of benzyl alcohol with nearly perfect selectivity for the aldehyde product. rsc.org These methods are generally applicable to substituted benzyl alcohols and represent viable routes for the oxidation of 4-(cyclopropylmethyl)benzyl alcohol.
| Catalyst System | Oxidant | Conditions | Substrate Scope | Typical Yield | Reference |
| CuI / DMAP / TEMPO | O₂ | Room Temperature, CH₃CN | Various substituted benzyl alcohols | Excellent | nih.gov |
| Pd/AlO(OH) | O₂ | Ultrasonic, Solvent-free | Benzylic alcohols | >99% | nih.gov |
| Co₁/NC | O₂ | Varies | Aromatic alcohols | >95% | rsc.org |
This table summarizes general conditions for the oxidation of benzyl alcohols, which are applicable to the synthesis of 4-(Cyclopropylmethyl)benzaldehyde from its corresponding alcohol.
Formylation and Carbonylation Strategies
Formylation reactions introduce the aldehyde group directly onto the aromatic ring of a precursor like cyclopropylmethylbenzene. Classic methods such as the Gattermann-Koch reaction (using CO and HCl with a catalyst) or the Vilsmeier-Haack reaction (using a substituted formamide (B127407) like N,N-dimethylformamide (DMF) and phosphorus oxychloride) are standard procedures for the formylation of aromatic compounds.
A related strategy involves the use of organometallic intermediates. For example, cyclopropylmethylbenzene can be brominated at the para-position to yield 4-(cyclopropylmethyl)bromobenzene. This halide can then be converted into a Grignard reagent by reacting it with magnesium metal. chemie-brunschwig.chresearchgate.net Subsequent reaction of this organomagnesium compound with a formylating agent like DMF provides a direct route to this compound. researchgate.net
Strategies for Incorporating the 4-Cyclopropylmethyl Moiety on Benzaldehyde (B42025) Scaffolds
These synthetic routes begin with a benzaldehyde derivative and introduce the cyclopropylmethyl group at the C4 position. This can be accomplished through alkylation or by constructing the cyclopropane (B1198618) ring in situ.
Alkylation Reactions Utilizing Cyclopropylmethyl Halides
The introduction of an alkyl group onto a benzene ring is famously achieved via the Friedel-Crafts alkylation. libretexts.org However, this reaction is generally not successful on aromatic rings substituted with strongly electron-withdrawing groups, such as the aldehyde group in benzaldehyde, which deactivates the ring towards electrophilic substitution. libretexts.org
A more viable and modern approach involves palladium-catalyzed cross-coupling reactions. researchgate.netrsc.orgyoutube.comnih.gov These methods have become indispensable in pharmaceutical synthesis for their reliability and functional group tolerance. nih.gov Specifically, a 4-halobenzaldehyde (e.g., 4-bromobenzaldehyde) can be coupled with a cyclopropylmethyl organometallic reagent. A highly effective method uses cyclopropylmagnesium bromide in the presence of a palladium catalyst and a zinc halide additive. organic-chemistry.org The zinc salt is believed to generate a more reactive organozinc species in situ, facilitating the cross-coupling with aryl bromides under relatively mild conditions and leading to good yields of the desired cyclopropyl (B3062369) arene. organic-chemistry.org This approach avoids the limitations of traditional Friedel-Crafts reactions and is compatible with the aldehyde functionality.
| Coupling Partners | Catalyst System | Key Additive | Typical Yield | Reference |
| Aryl Bromide + Cyclopropylmagnesium Bromide | Pd(OAc)₂ / P(t-Bu)₃ | ZnBr₂ | Very Good | organic-chemistry.org |
| Aryl Chloride + Potassium Cyclopropyltrifluoroborate | Pd Catalyst | - | Moderate to Excellent | organic-chemistry.org |
This table highlights modern cross-coupling methods for attaching a cyclopropyl group to an aromatic ring, applicable to the synthesis of this compound from 4-halobenzaldehyde.
Cyclopropanation Reactions for Benzene Ring Substitution
Cyclopropanation involves the creation of the three-membered ring on a molecule that already contains the necessary carbon framework. wikipedia.org For the synthesis of this compound, a plausible precursor would be 4-allylbenzaldehyde. The double bond of the allyl group can then be converted into a cyclopropane ring.
The Simmons-Smith reaction is a classic and reliable method for this transformation, typically employing diiodomethane (B129776) (CH₂I₂) and a zinc-copper couple to generate a carbenoid species that adds across the double bond. masterorganicchemistry.com This reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product. masterorganicchemistry.comyoutube.com Other methods for cyclopropanation include the use of diazomethane (B1218177) with metal catalysis or via 1,3-dipolar cycloaddition followed by nitrogen extrusion. wikipedia.org These reactions provide a powerful means to construct the cyclopropane ring late in the synthetic sequence.
Chemo- and Regioselective Considerations in Synthesis Pathways
Achieving high selectivity is a critical aspect of synthesizing complex organic molecules like this compound. researchgate.netmdpi.com
Chemoselectivity refers to the preferential reaction of one functional group over another. This is particularly relevant in the oxidative routes (Section 2.1.1), where the primary alcohol must be oxidized to the aldehyde without further oxidation to the carboxylic acid. Modern catalysts are designed to provide high selectivity for the desired aldehyde product. nih.govrsc.org In cross-coupling reactions (Section 2.2.1), the catalyst must selectively activate the carbon-halogen bond without interfering with the aldehyde group present on the same molecule. organic-chemistry.org
Regioselectivity concerns the position at which a reaction occurs. In formylation strategies (Section 2.1.2), the incoming aldehyde group must be directed to the correct position on the benzene ring. The cyclopropylmethyl group is an ortho-, para-director; therefore, formylation of cyclopropylmethylbenzene is expected to yield the desired 4-substituted product as the major isomer due to steric hindrance at the ortho positions. Similarly, in the initial preparation of precursors like 4-(cyclopropylmethyl)bromobenzene, regioselective bromination is a key step.
Chemical Reactivity and Mechanistic Investigations of 4 Cyclopropylmethyl Benzaldehyde
Nucleophilic Addition Reactions at the Carbonyl Center
Nucleophilic addition is a fundamental reaction class for aldehydes. The electron-withdrawing nature of the carbonyl oxygen polarizes the carbon-oxygen double bond, rendering the carbonyl carbon electrophilic and thus a prime target for nucleophiles.
Strecker Synthesis Pathways for Alpha-Amino Nitrile Formation
The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes. masterorganicchemistry.com For 4-(cyclopropylmethyl)benzaldehyde, this transformation proceeds in a one-pot, three-component reaction involving the aldehyde, an amine (such as ammonia (B1221849) or a primary amine), and a cyanide source, typically hydrogen cyanide (HCN) or a salt like potassium cyanide (KCN). masterorganicchemistry.commasterorganicchemistry.com The reaction can also be effectively carried out using trimethylsilyl (B98337) cyanide (TMSCN). nih.gov
The mechanism commences with the formation of an imine from the reaction of this compound with the amine. masterorganicchemistry.com In the presence of a mildly acidic catalyst, such as ammonium (B1175870) chloride (NH4Cl), the carbonyl oxygen is protonated, activating the aldehyde toward nucleophilic attack by the amine. masterorganicchemistry.commasterorganicchemistry.com Subsequent dehydration leads to the formation of an iminium ion, which is a key electrophilic intermediate. masterorganicchemistry.comdur.ac.uk
The highly nucleophilic cyanide ion then attacks the iminium carbon, resulting in the formation of an α-aminonitrile. masterorganicchemistry.comyoutube.com This α-aminonitrile, specifically 2-amino-2-(4-(cyclopropylmethyl)phenyl)acetonitrile, is a stable intermediate that can be isolated. Subsequent acidic or basic hydrolysis of the nitrile group converts it into a carboxylic acid, yielding the final α-amino acid, (4-(cyclopropylmethyl)phenyl)glycine. masterorganicchemistry.comyoutube.com The entire process effectively converts an aldehyde into an amino acid with the same carbon skeleton, plus one additional carbon from the cyanide. masterorganicchemistry.com
While the traditional Strecker synthesis is not enantioselective, leading to a racemic mixture of the amino acid, asymmetric variations have been developed. dur.ac.ukyoutube.com These methods often employ chiral catalysts to control the stereochemical outcome of the cyanide addition to the imine. dur.ac.uk
Cyanohydrin Formation and Subsequent Derivatizations
This compound readily undergoes nucleophilic addition with hydrogen cyanide (HCN) to form a cyanohydrin. libretexts.orglibretexts.org This reaction, known as cyanohydrin formation, is typically catalyzed by a base. libretexts.orgopenstax.org The base, such as sodium or potassium cyanide, generates the cyanide ion (CN⁻), which acts as the nucleophile. libretexts.org
The mechanism involves the attack of the cyanide ion on the electrophilic carbonyl carbon of the aldehyde. This step forms a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation of the alkoxide by a proton source, like HCN itself or water, yields the cyanohydrin product, 2-hydroxy-2-(4-(cyclopropylmethyl)phenyl)acetonitrile. libretexts.orgyoutube.com The reaction is reversible, but for most aldehydes, the equilibrium favors the formation of the cyanohydrin. wikipedia.org Due to the high toxicity of HCN, it is often generated in situ by adding a strong acid to a mixture of the aldehyde and a cyanide salt, like NaCN or KCN. libretexts.org Trimethylsilyl cyanide (TMSCN) can also be used as a safer alternative cyanide source. wikipedia.org
The resulting cyanohydrins are versatile synthetic intermediates. The nitrile group can be hydrolyzed under acidic conditions to an α-hydroxy carboxylic acid, or reduced to a primary amine, providing a pathway to β-amino alcohols. libretexts.orgopenstax.org
Organometallic Additions (e.g., Grignard, Organolithium Reagents)
Organometallic reagents, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), are potent nucleophiles that readily add to the carbonyl group of this compound. masterorganicchemistry.comyoutube.com These reactions are fundamental for carbon-carbon bond formation.
Grignard Reactions: The reaction of this compound with a Grignard reagent, for example, methylmagnesium bromide (CH₃MgBr), results in the formation of a secondary alcohol after an acidic workup. libretexts.orgyoutube.com The highly polarized carbon-magnesium bond in the Grignard reagent renders the carbon atom nucleophilic. masterorganicchemistry.comyoutube.com This nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde, leading to a tetrahedral magnesium alkoxide intermediate. masterorganicchemistry.com The subsequent addition of a dilute acid (like H₃O⁺) protonates the alkoxide to yield the final secondary alcohol, 1-(4-(cyclopropylmethyl)phenyl)ethanol in this case. youtube.com By varying the alkyl or aryl group of the Grignard reagent, a wide array of secondary alcohols can be synthesized. libretexts.org
Organolithium Reactions: Organolithium reagents react in a manner very similar to Grignard reagents. masterorganicchemistry.comwikipedia.org The carbon-lithium bond is highly polarized, making the organic group strongly nucleophilic. wikipedia.orgyoutube.com Addition of an organolithium reagent, such as n-butyllithium, to this compound produces a lithium alkoxide intermediate. masterorganicchemistry.comyoutube.com An acidic workup then furnishes the corresponding secondary alcohol. masterorganicchemistry.com Organolithium reagents are generally more reactive than their Grignard counterparts. wikipedia.org
Table 1: Examples of Organometallic Additions to this compound
| Organometallic Reagent | Product after Acidic Workup | Product Class |
|---|---|---|
| Methylmagnesium Bromide | 1-(4-(Cyclopropylmethyl)phenyl)ethanol | Secondary Alcohol |
| Phenyllithium | (4-(Cyclopropylmethyl)phenyl)(phenyl)methanol | Secondary Alcohol |
| Ethylmagnesium Iodide | 1-(4-(Cyclopropylmethyl)phenyl)propan-1-ol | Secondary Alcohol |
Condensation Reactions Involving the Aldehyde Group
Condensation reactions are another cornerstone of aldehyde chemistry, where two molecules combine, often with the elimination of a small molecule like water.
Aldol (B89426) Condensation Variants
The aldol condensation is a reaction that forms a β-hydroxy aldehyde or ketone, followed by dehydration to give a conjugated enone. A crossed-aldol condensation occurs between two different carbonyl compounds. Since this compound has no α-hydrogens, it cannot enolize and act as the nucleophilic component. stackexchange.comchemicalforums.com However, it can act as the electrophilic partner, reacting with an enolizable aldehyde or ketone.
For instance, in a base-catalyzed crossed-aldol condensation with a ketone like acetone (B3395972), the base will deprotonate an α-hydrogen from acetone to form an enolate. youtube.com This enolate then attacks the carbonyl carbon of this compound. The resulting aldol addition product, after protonation, is a β-hydroxy ketone. This intermediate often undergoes spontaneous dehydration (elimination of water), especially with heating, to yield an α,β-unsaturated ketone, in this case, 4-(4-(cyclopropylmethyl)phenyl)but-3-en-2-one. sigmaaldrich.com Similar reactions can occur with enolizable aldehydes like propanal. researchgate.net
Knoevenagel Condensation and Related Enamine/Ylide Chemistry
Knoevenagel Condensation: This is a modification of the aldol condensation where the nucleophile is a compound with an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups). sigmaaldrich.comthermofisher.com Typical active methylene compounds include malonic esters (like diethyl malonate), malononitrile, and ethyl acetoacetate. thermofisher.com The reaction is usually catalyzed by a weak base, such as an amine (e.g., piperidine) or an ammonium salt. thermofisher.comorganic-chemistry.org
The reaction of this compound with an active methylene compound, such as malononitrile, in the presence of a base, leads to a Knoevenagel condensation product. The base abstracts a proton from the active methylene compound to form a highly stabilized carbanion. This carbanion then adds to the carbonyl carbon of the aldehyde. The resulting intermediate typically eliminates water to form a stable, conjugated product, such as (4-(cyclopropylmethyl)benzylidene)malononitrile. thermofisher.comresearchgate.net The use of ionic liquids as solvents can enhance reaction rates and yields. organic-chemistry.org
Table 2: Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst | Product |
|---|---|---|
| Malononitrile | Piperidine/Acetic Acid | (4-(Cyclopropylmethyl)benzylidene)malononitrile |
| Diethyl Malonate | Ethylenediammonium Diacetate | Diethyl 2-(4-(cyclopropylmethyl)benzylidene)malonate |
| Ethyl Cyanoacetate | Base | Ethyl 2-cyano-3-(4-(cyclopropylmethyl)phenyl)acrylate |
Enamine and Ylide Chemistry:
Enamine Chemistry: Enamines, formed from the reaction of a secondary amine with an aldehyde or ketone, can act as nucleophiles in a similar fashion to enolates. While this compound itself cannot form an enamine, it can react with enamines derived from other carbonyl compounds in reactions analogous to the aldol condensation.
Ylide Chemistry (Wittig Reaction): The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes. masterorganicchemistry.com This reaction involves a phosphorus ylide (a species with adjacent positive and negative charges). masterorganicchemistry.com The ylide, prepared from a phosphonium (B103445) salt and a strong base, acts as a carbon nucleophile. The nucleophilic carbon of the ylide attacks the carbonyl carbon of this compound to form a betaine (B1666868) intermediate, which then collapses to form an alkene and triphenylphosphine (B44618) oxide. This reaction provides a highly selective method for forming a carbon-carbon double bond at the position of the original carbonyl group, yielding a substituted styrene (B11656) derivative, 1-(cyclopropylmethyl)-4-vinylbenzene. masterorganicchemistry.com
Benzoin (B196080) Condensation Applications
The benzoin condensation is a classic carbon-carbon bond-forming reaction that involves the coupling of two aromatic aldehydes to form an α-hydroxy ketone, known as a benzoin. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a nucleophile, with cyanide ions or N-heterocyclic carbenes (derived from thiamine) being the most common catalysts. wikipedia.org As an aromatic aldehyde, this compound is a suitable substrate for this transformation.
The mechanism commences with the nucleophilic attack of the catalyst (e.g., cyanide) on the carbonyl carbon of the aldehyde. wikipedia.org This addition leads to the formation of a cyanohydrin intermediate. A subsequent proton transfer results in an umpolung (polarity reversal) of the carbonyl carbon, rendering it nucleophilic. This nucleophilic intermediate then attacks a second molecule of the aldehyde. Finally, elimination of the catalyst regenerates the carbonyl group and yields the corresponding benzoin product. organic-chemistry.org
For this compound, the self-condensation would be expected to produce 1,2-bis(4-(cyclopropylmethyl)phenyl)-2-hydroxyethan-1-one. Furthermore, it could participate in crossed-benzoin condensations with other aromatic aldehydes, leading to mixed benzoin products, although this can often result in a mixture of homo- and cross-coupled products. wikipedia.org
Redox Chemistry of the Aldehyde Functionality
The aldehyde group is central to the redox chemistry of this compound, capable of undergoing both disproportionation as well as selective oxidation and reduction.
The Cannizzaro reaction is a characteristic transformation of aldehydes that lack α-hydrogens, such as this compound. wikipedia.org Under strongly basic conditions (e.g., concentrated sodium or potassium hydroxide), two molecules of the aldehyde undergo a disproportionation reaction, where one molecule is oxidized to a carboxylic acid and the other is reduced to a primary alcohol. wikipedia.orgbyjus.com
The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of one aldehyde molecule. byjus.com The resulting tetrahedral intermediate then transfers a hydride ion to the carbonyl carbon of a second aldehyde molecule, acting as the reducing agent. wikipedia.org This hydride transfer is the key redox step. A final acid-base workup yields the corresponding primary alcohol and the carboxylate salt. byjus.com For this compound, this reaction yields 4-(cyclopropylmethyl)benzyl alcohol and 4-(cyclopropylmethyl)benzoic acid (as its salt). wikipedia.org Due to the reaction stoichiometry, the maximum yield for each product is typically 50%. wikipedia.org
| Reactant | Reaction Type | Products |
|---|---|---|
| This compound | Disproportionation (Oxidation) | 4-(Cyclopropylmethyl)benzoic acid |
| This compound | Disproportionation (Reduction) | (4-(Cyclopropylmethyl)phenyl)methanol |
The aldehyde functionality of this compound can be selectively targeted with modern reagents to yield either the corresponding carboxylic acid or alcohol without affecting the cyclopropyl (B3062369) or phenyl moieties.
Selective Oxidation: A variety of methods exist for the chemoselective oxidation of aromatic aldehydes to carboxylic acids. rsc.org Reagents such as sodium chlorite (B76162) (NaClO2) buffered with a phosphate (B84403) and in the presence of a chlorine scavenger are highly effective. acs.org Another modern approach involves using potassium tert-butoxide, which can serve as an oxygen source under specific conditions to achieve high chemoselectivity, even in the presence of other oxidizable groups. rsc.org These methods would convert this compound into 4-(cyclopropylmethyl)benzoic acid.
Selective Reduction: The reduction of the aldehyde to a primary alcohol is readily accomplished using mild hydride reagents. Sodium borohydride (B1222165) (NaBH4) is a common and effective choice for the selective reduction of aldehydes and ketones. wikipedia.org It would transform this compound into (4-(cyclopropylmethyl)phenyl)methanol. More advanced, environmentally benign systems, such as ammonia borane (B79455) in water, have also been shown to be highly effective for the chemoselective reduction of carbonyl compounds. rsc.org
| Starting Material | Transformation | Exemplary Reagent(s) | Product |
|---|---|---|---|
| This compound | Selective Oxidation | NaClO2, H2O2 or KOtBu | 4-(Cyclopropylmethyl)benzoic acid |
| This compound | Selective Reduction | NaBH4 or NH3BH3 | (4-(Cyclopropylmethyl)phenyl)methanol |
Reactivity of the Cyclopropylmethyl Group
The cyclopropylmethyl group is not merely a passive substituent; its inherent ring strain and electronic properties lead to unique reactivity, particularly under radical conditions.
The cyclopropylmethyl radical is a well-established "radical clock" in mechanistic chemistry. psu.edu Its rapid, unimolecular ring-opening to the homoallylic 3-butenyl radical occurs at a known, fast rate (on the order of 10⁸ s⁻¹ at room temperature). psu.edu This predictable rearrangement serves as a powerful tool for detecting the presence of radical intermediates in a reaction mechanism. ucl.ac.uk
In the context of this compound, if a radical were generated at the benzylic position—for instance, through hydrogen abstraction by a potent radical initiator—it would form the α-cyclopropylbenzyl radical. This radical is known to undergo ring-opening. rsc.orgresearchgate.net However, the presence of the adjacent phenyl ring introduces complexity. The α-cyclopropylbenzyl radical can undergo reversible ring-opening to form the 4-phenylbut-3-enyl radical, with studies suggesting that the equilibrium can favor the more stable, ring-closed benzylic radical. researchgate.net The ultimate product distribution would depend on the relative rates of ring-opening, ring-closure, and trapping of either the ring-closed or ring-opened radical by other species in the reaction mixture. rsc.org The cleavage typically occurs at the more substituted βγ-bond of the cyclopropane (B1198618) ring. rsc.org
| Initial Radical Species | Rearrangement | Ring-Opened Radical Species |
|---|---|---|
| α-(4-formylphenyl)cyclopropylmethyl radical | Reversible Ring-Opening | 1-(4-formylphenyl)but-3-en-1-yl radical |
Direct functionalization of the cyclopropyl ring in this compound is challenging due to the ring's general stability. The cyclopropyl group, with its high degree of s-character in the C-H bonds, is relatively inert to many standard transformations. However, the ring's strain can be exploited under specific conditions. In arylcyclopropanes, the cyclopropyl group can act as an electron-donating group, activating the phenyl ring toward electrophilic substitution. unl.pt
Rearrangements of the cyclopropyl group typically require activation, often by an adjacent functional group that can stabilize a charge or radical. For instance, cyclopropyl ketones can undergo ring-opening or rearrangement under acidic or photochemical conditions. rsc.orgnih.gov While the aldehyde in this compound is one carbon removed, reactions that generate a cationic center adjacent to the cyclopropane could trigger a Cloke-Wilson type rearrangement to form five-membered rings. rsc.org Such transformations, however, have not been specifically reported for this compound and would likely require harsh conditions that might not be compatible with the aldehyde group. Therefore, most synthetic strategies focus on reactions of the aldehyde or the benzylic position rather than direct manipulation of the stable cyclopropyl ring.
Derivatization and Functionalization Strategies for 4 Cyclopropylmethyl Benzaldehyde
Formation of Imines and Oximes from the Aldehyde
The aldehyde functional group in 4-(cyclopropylmethyl)benzaldehyde is a prime site for nucleophilic addition reactions, leading to the formation of various C=N double-bonded structures such as imines (also known as Schiff bases) and oximes. These reactions are fundamental in synthetic chemistry for creating intermediates used in the synthesis of nitrogen-containing compounds. researchgate.net
Imines are typically synthesized through the condensation reaction of the aldehyde with a primary amine. organic-chemistry.org This reaction is often catalyzed by an acid and involves the removal of a water molecule. The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, forming a hemiaminal intermediate, which then dehydrates to yield the imine. nih.gov The reaction can be performed under various conditions, including using organocatalysts like pyrrolidine (B122466) or Lewis acids such as tris(2,2,2-trifluoroethyl)borate to facilitate the condensation. organic-chemistry.org
Similarly, oximes are formed by reacting this compound with hydroxylamine (B1172632) (NH₂OH). quora.com The reaction proceeds via a condensation mechanism analogous to imine formation, where the nucleophilic nitrogen of hydroxylamine attacks the aldehyde's carbonyl carbon, followed by dehydration to produce the oxime. doubtnut.comquora.com These reactions can yield a mixture of (E) and (Z) geometric isomers. For instance, the synthesis of benzaldehyde (B42025) oxime from benzaldehyde and hydroxylamine hydrochloride in methanol (B129727) can produce both isomers. wikipedia.org Oximes are stable compounds and serve as valuable precursors for further synthetic transformations, including rearrangements and reductions. wikipedia.orgnsf.gov
Table 1: Synthesis of Imines and Oximes from this compound This table is illustrative, based on general reaction principles for aldehydes.
| Reactant 1 | Reactant 2 | Product Type | General Conditions |
|---|---|---|---|
| This compound | Primary Amine (R-NH₂) | Imine (Schiff Base) | Acid or base catalysis, often with dehydration |
| This compound | Hydroxylamine (NH₂OH) | Oxime | Mild acid or base, often in an alcohol solvent |
Synthesis of Hydrazones and Thiosemicarbazones for Ligand Development
Building upon the reactivity of the aldehyde group, hydrazones and thiosemicarbazones represent another important class of derivatives. These compounds are synthesized by condensing this compound with hydrazines or thiosemicarbazides, respectively. nih.govnih.gov The resulting structures, containing the azomethine (–NHN=CH–) group, are of significant interest in medicinal chemistry and coordination chemistry, where they can act as versatile ligands for metal ions. nih.govmdpi.com
Hydrazones are formed by the reaction of the aldehyde with a substituted or unsubstituted hydrazine. organic-chemistry.org These reactions are typically carried out by heating the reactants in a suitable solvent like ethanol (B145695) or methanol. nih.gov The synthesis can be straightforward, leading to a wide array of hydrazone derivatives depending on the choice of hydrazine. researchgate.net
Thiosemicarbazones are synthesized in a similar manner, using thiosemicarbazide (B42300) or its N-substituted derivatives as the nucleophile. scirp.org The condensation reaction involves the terminal primary amine group of thiosemicarbazide attacking the aldehyde's carbonyl carbon. mdpi.com These reactions are often performed in methanol, sometimes with a few drops of a catalytic acid. mdpi.comscirp.org The resulting thiosemicarbazone ligands can coordinate to metal centers, such as ruthenium, through the sulfur atom and the iminic nitrogen, forming stable chelate rings. mdpi.com The development of such metal complexes is a key area of research due to their potential biological activities. mdpi.comscirp.org
Table 2: Synthesis of Hydrazone and Thiosemicarbazone Derivatives This table is illustrative, based on general reaction principles for aldehydes.
| Reactant 1 | Reactant 2 | Product Class | General Conditions | Potential Application |
|---|---|---|---|---|
| This compound | Hydrazine (or substituted hydrazine) | Hydrazone | Reflux in alcohol (e.g., ethanol) | Synthetic Intermediates, Bioactive Molecules nih.gov |
| This compound | Thiosemicarbazide | Thiosemicarbazone | Reflux in alcohol with acid catalyst | Metal Ligand Development mdpi.com |
Electrophilic Aromatic Substitution on the Benzene (B151609) Ring (e.g., Halogenation, Nitration)
Functionalization of the benzene ring of this compound can be achieved through electrophilic aromatic substitution reactions. The position of substitution is dictated by the directing effects of the two substituents already present: the aldehyde group (-CHO) and the cyclopropylmethyl group (-CH₂-c-C₃H₅). The aldehyde group is a deactivating, meta-directing substituent due to its electron-withdrawing nature. Conversely, the cyclopropylmethyl group is an activating, ortho- and para-directing substituent.
Nitration is a classic example of electrophilic aromatic substitution. In the context of related benzaldehyde derivatives, nitration is typically carried out using a mixture of nitric and sulfuric acids at low temperatures to control the reaction and minimize side products. google.com For instance, the nitration of a complex benzodiazocine structure containing a 4-(cyclopropylmethyl)phenyl moiety has been reported as a key step in the synthesis of biologically active compounds. nih.gov
Halogenation, another key electrophilic substitution, would introduce halogen atoms onto the aromatic ring. The regioselectivity of this reaction would depend on the specific halogenating agent and reaction conditions used, influenced by the competing directing effects of the existing substituents.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) for Aryl Modifications
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and modifying aryl systems. mdpi.com To utilize these reactions on this compound, the aromatic ring must first be functionalized with a suitable leaving group, such as a halide (e.g., Br, I) or a triflate (OTf), typically introduced via electrophilic substitution as discussed in the previous section.
The Suzuki-Miyaura coupling reaction joins an organoboron compound with an aryl or vinyl halide or triflate. libretexts.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov A halogenated derivative of this compound could be coupled with various boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups, significantly expanding the molecular diversity. The reaction typically employs a palladium catalyst and a base. mdpi.comlibretexts.orgrsc.org
The Sonogashira coupling reaction provides a method to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.orgyoutube.com This reaction is generally catalyzed by a palladium complex with a copper(I) co-catalyst, although copper-free versions have also been developed. nih.govlibretexts.org By first halogenating the aromatic ring of this compound, a subsequent Sonogashira coupling could be employed to install an alkyne moiety, a valuable functional group for further synthetic transformations.
Table 3: Palladium-Catalyzed Cross-Coupling of Halogenated this compound Derivatives This table is illustrative, based on general cross-coupling principles.
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Halo-4-(cyclopropylmethyl)benzaldehyde | R-B(OH)₂ (Boronic Acid) | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | R-Aryl-CHO |
| Sonogashira Coupling | Halo-4-(cyclopropylmethyl)benzaldehyde | R-C≡CH (Terminal Alkyne) | Pd catalyst, Cu(I) co-catalyst, Base (e.g., Amine) | R-C≡C-Aryl-CHO |
Applications in Advanced Organic Synthesis and Precursor Studies
Building Block for Complex Molecular Architectures
Organic building blocks are foundational to the bottom-up assembly of complex molecular structures. sigmaaldrich.com These functionalized organic molecules serve as the primary components for creating a wide array of molecular architectures, from supramolecular complexes to nanoparticles. sigmaaldrich.com The utility of a building block is determined by its ability to participate in reliable chemical transformations, allowing for the sequential and controlled assembly of a target molecule. illinois.edu
4-(Cyclopropylmethyl)benzaldehyde, with its aldehyde functionality and the unique cyclopropylmethyl substituent, exemplifies a versatile building block. The aldehyde group provides a reactive handle for a multitude of classic and contemporary organic reactions, including nucleophilic additions, condensations, and reductive aminations. Simultaneously, the cyclopropylmethyl group can influence the steric and electronic properties of the molecule and can be involved in unique chemical transformations. researchgate.net This dual functionality allows for the construction of intricate molecular frameworks that are of interest in medicinal chemistry and materials science. sigmaaldrich.comillinois.edu
The concept of using pre-functionalized building blocks has been revolutionized by the development of automated synthesis platforms. illinois.edu While not specific to this compound, these advancements highlight the importance of having a diverse toolkit of building blocks to enable the rapid and efficient synthesis of complex molecules. The unique three-dimensional shape imparted by the cyclopropyl (B3062369) group makes this aldehyde a particularly interesting candidate for the synthesis of non-planar molecules, which are increasingly recognized for their potential in drug discovery. illinois.edu
Precursor for Heterocyclic Ring Systems and Annulations
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of paramount importance in medicinal chemistry and are found in a vast number of pharmaceuticals and biologically active compounds. nih.govnih.gov The synthesis of these ring systems is a central theme in organic chemistry. youtube.com this compound serves as a valuable precursor for the synthesis of various heterocyclic systems, including benzofurans, isoquinolines, and spiro compounds.
Benzofurans are a significant class of heterocyclic compounds with a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. nih.govrsc.org The synthesis of benzofuran (B130515) derivatives often involves the construction of the furan (B31954) ring onto a pre-existing benzene (B151609) ring. organic-chemistry.orgjocpr.com
While direct examples of using this compound for benzofuran synthesis are not prevalent in the provided search results, the general strategies for benzofuran synthesis can be applied. For instance, a common method involves the reaction of a substituted phenol (B47542) with a suitable coupling partner. organic-chemistry.org In a synthetic route towards benzofuran-based natural products, a related compound, 4-(cyclopropylmethoxy)benzaldehyde, was utilized. nih.gov This suggests that this compound could be chemically modified to a phenol derivative, which could then undergo cyclization to form a benzofuran ring system bearing the cyclopropylmethyl group.
Another approach involves the palladium-catalyzed coupling of a 2-chlorophenol (B165306) with an alkyne. organic-chemistry.org A key intermediate in the synthesis of benzofuran-based natural products was prepared via a tandem Pd-Cu mediated domino Sonogashira-hetero-annulation reaction of an alkyne with 3,5-dihydroxy-4-iodobenzaldehyde. nih.gov This highlights the potential for using derivatives of this compound in similar catalytic cyclizations to generate complex benzofuran structures. nih.govrsc.org
Isoquinolines and their related scaffolds are another important class of nitrogen-containing heterocycles with diverse pharmacological activities. nih.gov The synthesis of isoquinolines often involves the construction of the pyridine (B92270) ring fused to a benzene ring. Various methods, including catalyst-free protocols and transition-metal-catalyzed reactions, have been developed for their synthesis. nih.gov
The aldehyde functionality of this compound makes it a suitable starting material for several isoquinoline (B145761) syntheses. For example, the Pomeranz–Fritsch reaction or the Bischler–Napieralski reaction could be employed, where the aldehyde is first converted to an imine or an amide, respectively, followed by cyclization. While direct examples using this compound are not explicitly detailed, the general applicability of these methods to benzaldehyde (B42025) derivatives is well-established. nih.gov
Furthermore, the synthesis of more complex heterocyclic systems, such as benzodiazocines, can be envisioned starting from this compound. These larger ring systems are of interest in medicinal chemistry but their synthesis can be challenging. The reactivity of the aldehyde group allows for the introduction of a nitrogen-containing side chain, which could then undergo intramolecular cyclization to form the desired eight-membered ring.
Spiro compounds, characterized by two rings connected through a single shared atom, are found in numerous natural products and possess interesting three-dimensional structures. nih.gov Their unique topology makes them attractive targets in drug discovery. nih.gov The synthesis of spiro compounds often involves cascade reactions that form multiple rings in a single operation. rsc.org
This compound can be a key starting material for the synthesis of spirocyclic compounds. For example, a Knoevenagel condensation of the aldehyde with a cyclic active methylene (B1212753) compound, such as indane-1,3-dione, would yield an intermediate that could be further elaborated into a spirocyclic system. mdpi.com A similar reaction has been used to synthesize a donor-acceptor cyclopropane (B1198618) which is a precursor for various domino reactions leading to spiro-activated compounds. mdpi.com
The synthesis of 5-metalla-spiro[4.5]heterodecenes through the illinois.edunih.gov-cycloaddition reaction of group 13 diyls with 1,2-diketones demonstrates a modern approach to spirocycle synthesis. mdpi.com While not directly involving this compound, this highlights the ongoing development of new methods for constructing these complex architectures, where a versatile aldehyde could potentially be incorporated.
Role in the Synthesis of Optically Active Compounds and Stereoselective Transformations
The synthesis of single-enantiomer drugs is of critical importance in the pharmaceutical industry. The aldehyde group of this compound provides a handle for various stereoselective transformations. For instance, asymmetric nucleophilic addition to the aldehyde, using a chiral catalyst or auxiliary, can lead to the formation of chiral secondary alcohols with high enantiomeric excess. These chiral alcohols are valuable intermediates for the synthesis of a wide range of optically active compounds.
Furthermore, the cyclopropyl group itself can influence the stereochemical outcome of reactions. The rigid and strained nature of the three-membered ring can create a specific steric environment that directs the approach of reagents, leading to diastereoselective transformations. While specific examples involving this compound are not detailed in the provided search results, the principles of asymmetric synthesis and stereocontrol are broadly applicable.
Utility of the Cyclopropylmethyl Group as a Protecting Strategy in Complex Molecule Synthesis
In the synthesis of complex molecules with multiple functional groups, it is often necessary to temporarily block, or "protect," certain reactive sites to prevent unwanted side reactions. google.com The cyclopropylmethyl (cPrMe) group has been demonstrated to be a versatile protecting group for phenols. nih.gov It offers a good alternative to the more common methyl group due to its ease of introduction, stability under a variety of reaction conditions, and its relatively straightforward removal under different acidic conditions. nih.gov
The synthesis of the natural product anigopreissin A showcases the utility of the cyclopropylmethyl group as a phenol protecting group. nih.gov In this synthesis, 4-hydroxybenzaldehyde (B117250) was protected as its cyclopropylmethyl ether. This protected aldehyde was then carried through several synthetic steps, including a Corey-Fuchs reaction, before the protecting group was removed. nih.gov The stability of the cyclopropylmethyl ether under these conditions highlights its robustness.
The cyclopropylmethyl group can also be used to protect other functional groups, such as carboxylic acids, amino groups, and thiols, making it a valuable tool in peptide synthesis. google.com Its enhanced solvolytic reactivity allows for its cleavage under mild conditions, which is crucial when dealing with sensitive biomolecules. google.com
Catalytic Methodologies Employing 4 Cyclopropylmethyl Benzaldehyde or Its Derivatives
Organocatalysis in Aldehyde-Based Transformations
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthetic chemistry, offering an alternative to traditional metal-based catalysts. For aldehydes like 4-(cyclopropylmethyl)benzaldehyde, organocatalysis provides a platform for a variety of enantioselective transformations.
A prominent application of organocatalysis is the asymmetric α-alkylation of aldehydes. This can be achieved through the formation of enamines from the aldehyde and a chiral secondary amine catalyst. For instance, a newly developed class of chiral secondary amine catalysts can be employed for the 1,6-conjugated addition of enamines to p-quinone methides, resulting in the synthesis of α-diarylmethine-substituted aldehydes with two adjacent stereocenters. nih.gov While specific studies on this compound are not extensively documented, the general principles of enamine catalysis are applicable. The reaction of this compound with a chiral proline catalyst, for example, can generate a nucleophilic enamine intermediate. This intermediate can then participate in various carbon-carbon bond-forming reactions, such as aldol (B89426) or Michael additions, with the stereochemical outcome being directed by the chiral catalyst. youtube.com
The general mechanism for a proline-catalyzed aldol reaction, which is a cornerstone of organocatalysis, involves the formation of an enamine from the aldehyde and proline. This enamine then attacks an electrophile, often another aldehyde molecule, in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to regenerate the catalyst and furnish the chiral aldol product. youtube.com The electronic nature of the cyclopropylmethyl group, being mildly electron-donating, can influence the reactivity of the enamine intermediate derived from this compound.
Table 1: Representative Organocatalytic Aldol Reaction
| Catalyst | Electrophile | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) |
| (S)-Proline | 4-Nitrobenzaldehyde | DMSO | Room Temp. | >95:5 | >99 |
| (S)-Diphenylprolinol silyl (B83357) ether | Propanal | Toluene | -20 | 90:10 | 98 |
Transition Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. This compound, with its aryl halide-like structure (if considering the aromatic ring as a platform for cross-coupling), can participate in various transition metal-catalyzed reactions.
Palladium-catalyzed cross-coupling reactions are particularly relevant. libretexts.org These reactions, such as the Suzuki, Heck, and Sonogashira couplings, are fundamental for the construction of carbon-carbon bonds. libretexts.orgrsc.org In a hypothetical scenario, if this compound were converted to an aryl halide or triflate, it could readily participate in these transformations. The general catalytic cycle for these reactions involves the oxidative addition of the aryl halide to a low-valent palladium complex, followed by transmetalation with an organometallic reagent (in Suzuki and Stille couplings) or migratory insertion of an alkene (in Heck coupling), and finally, reductive elimination to yield the coupled product and regenerate the palladium catalyst. youtube.com
Table 2: Examples of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst | Ligand | Base | Solvent |
| Suzuki | Phenylboronic acid | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O |
| Heck | Styrene (B11656) | Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ | - | CuI, Et₃N | THF |
Note: This table illustrates common conditions for palladium-catalyzed cross-coupling reactions of aryl halides, which could be applied to a halogenated derivative of this compound. Specific data for the direct use of this compound in these reactions is limited.
Photocatalytic Systems in Carbonyl Functionalization and Cyclisation
Visible-light photocatalysis has gained significant attention as a mild and sustainable method for driving chemical reactions. beilstein-journals.org For aromatic aldehydes, photocatalysis can enable novel functionalization and cyclization pathways. Metal-organic frameworks (MOFs) have been investigated as photocatalysts for the selective oxidation of benzyl (B1604629) alcohols to benzaldehydes. semanticscholar.org While this is the reverse of a functionalization of the aldehyde, it highlights the potential for photocatalytic activation of the benzaldehyde (B42025) system.
A plausible photocatalytic transformation involving a derivative of this compound could be an intramolecular cyclization. For instance, if the molecule were functionalized with a pendant alkene or other reactive group, a photocatalyst could initiate a radical cyclization cascade. The general mechanism for such a reaction would involve the excitation of the photocatalyst by visible light, followed by an electron or energy transfer to the substrate, generating a radical intermediate that undergoes cyclization. ustc.edu.cn
Hydride Transfer and Asymmetric Hydrogenation Catalysis
The reduction of the aldehyde group in this compound to the corresponding alcohol is a fundamental transformation. Hydride transfer reactions, often employing silanes as the hydride source, can achieve this reduction under acidic conditions where a silicenium ion is formed. uni-muenchen.de The rate of hydride transfer can be influenced by the substituents on both the silane (B1218182) and the carbonyl compound.
Asymmetric hydrogenation is a powerful method for the enantioselective synthesis of chiral alcohols. While specific data on the asymmetric hydrogenation of this compound is scarce, the principles are well-established for other aromatic aldehydes. Chiral transition metal catalysts, typically based on rhodium or ruthenium with chiral phosphine (B1218219) ligands, are commonly used. The substrate coordinates to the chiral metal center, and hydrogen is delivered to one face of the carbonyl group, leading to the formation of a single enantiomer of the alcohol. The steric and electronic properties of the cyclopropylmethyl group could influence the enantioselectivity of this process.
Asymmetric Catalysis in Derivatization and Carbon-Carbon Bond Formation
Asymmetric catalysis is crucial for the synthesis of enantiomerically pure compounds. Beyond the organocatalytic methods discussed earlier, transition metal-based asymmetric catalysis offers a broad scope for the derivatization of this compound.
Catalytic asymmetric carbon-carbon bond formation is a key area of research. nih.gov For example, the enantioselective addition of organometallic reagents to the aldehyde carbonyl group can be catalyzed by chiral metal complexes. Copper-catalyzed asymmetric conjugate addition reactions, where alkylmetal species are generated in situ from alkenes, represent a powerful method for forming new carbon-carbon bonds with high enantioselectivity. nih.gov
Another important transformation is the asymmetric α-alkylation of aldehydes, which can be achieved through organocatalytic routes as previously mentioned. nih.gov The development of new chiral catalysts continues to expand the scope and efficiency of these reactions, allowing for the synthesis of complex chiral molecules from simple aldehyde precursors.
Table 3: Potential Asymmetric C-C Bond Forming Reactions
| Reaction Type | Reagent | Catalyst | Chiral Ligand | Product Type |
| Asymmetric Aldol | Ketone | Proline | - | β-Hydroxy aldehyde |
| Asymmetric Michael Addition | Nitroalkene | Diphenylprolinol silyl ether | - | γ-Nitro aldehyde |
| Asymmetric Allylation | Allylboronate | Chiral Diol | - | Homoallylic alcohol |
Note: This table outlines potential asymmetric carbon-carbon bond-forming reactions applicable to this compound based on established methodologies for other aldehydes.
This compound represents a versatile building block in organic synthesis with the potential for a wide range of catalytic transformations. While specific research focusing solely on this compound is not extensive across all catalytic domains, the general principles of organocatalysis, transition metal catalysis, and asymmetric synthesis provide a clear framework for its potential applications. The interplay of the reactive aldehyde functionality and the unique cyclopropylmethyl substituent makes it a compelling substrate for the development of novel catalytic methodologies and the synthesis of complex molecular architectures. Further research into the specific catalytic behavior of this compound is warranted to fully explore its synthetic utility.
Advanced Characterization and Computational Studies of 4 Cyclopropylmethyl Benzaldehyde
Spectroscopic Techniques for Structural Elucidation and Conformational Analysis
Spectroscopic methods are instrumental in determining the molecular structure and conformation of 4-(cyclopropylmethyl)benzaldehyde.
In ¹³C NMR, the carbonyl carbon of the aldehyde is highly deshielded and appears around 190-193 ppm. The aromatic carbons show signals between 128 and 146 ppm. The carbons of the cyclopropylmethyl substituent would be observed at higher field strengths. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be crucial for unambiguously assigning all proton and carbon signals by revealing their connectivity.
A hypothetical ¹H and ¹³C NMR data table for this compound is presented below based on known values for similar structures.
| ¹H NMR (Hypothetical) | ¹³C NMR (Hypothetical) |
| Chemical Shift (ppm) | Assignment |
| ~9.9 (s, 1H) | Aldehydic H |
| ~7.8 (d, 2H) | Aromatic H (ortho to CHO) |
| ~7.3 (d, 2H) | Aromatic H (meta to CHO) |
| ~2.6 (d, 2H) | -CH₂- |
| ~1.1 (m, 1H) | Cyclopropyl (B3062369) CH |
| ~0.6 (m, 2H) | Cyclopropyl CH₂ |
| ~0.3 (m, 2H) | Cyclopropyl CH₂ |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most characteristic absorption would be the strong C=O stretching vibration of the aldehyde group, which typically appears in the region of 1685–1705 cm⁻¹ for aromatic aldehydes. libretexts.orgdocbrown.info The conjugation of the carbonyl group with the benzene (B151609) ring lowers the stretching frequency compared to aliphatic aldehydes. libretexts.org Other expected IR bands include C-H stretching vibrations for the aromatic ring (around 3000-3100 cm⁻¹) and the aldehyde group (two weak bands around 2720 and 2820 cm⁻¹), as well as C-H stretching of the cyclopropylmethyl group (below 3000 cm⁻¹). docbrown.info The presence of these characteristic peaks in an IR spectrum would confirm the identity of the functional groups in this compound. researchgate.netresearchgate.net
A table summarizing the expected IR absorption bands for this compound is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aldehyde (C=O) | Stretching | ~1700 docbrown.info |
| Aromatic C-H | Stretching | 3000-3100 docbrown.info |
| Aldehyde C-H | Stretching | ~2820 and ~2720 docbrown.info |
| Aliphatic C-H | Stretching | <3000 |
| Aromatic C=C | Stretching | 1440-1625 docbrown.info |
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₀H₁₀O), the molecular weight is approximately 146.19 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 146. A common fragmentation pathway for benzaldehydes is the loss of a hydrogen atom to form a stable [M-1]⁺ ion (m/z 145), and the loss of the formyl radical (CHO) to give an [M-29]⁺ ion (m/z 117). stackexchange.com The fragmentation of the cyclopropylmethyl side chain would also lead to characteristic daughter ions.
A table of expected mass spectral data for this compound is shown below.
| m/z | Ion | Description |
| 146 | [C₁₀H₁₀O]⁺ | Molecular Ion (M⁺) |
| 145 | [C₁₀H₉O]⁺ | [M-H]⁺ |
| 117 | [C₉H₉]⁺ | [M-CHO]⁺ |
Computational Chemistry Approaches
Computational chemistry provides a theoretical framework to understand and predict the behavior of molecules.
Quantum mechanical calculations, such as Density Functional Theory (DFT), are employed to investigate reaction mechanisms, determine the geometries of transition states, and calculate reaction energy barriers. scielo.brescholarship.orgmdpi.com For this compound, computational studies could be used to explore various reactions, such as its oxidation or reduction, by mapping out the potential energy surface and identifying the lowest energy pathways. unh.edu These calculations can provide valuable insights into the reactivity of the aldehyde and the cyclopropylmethyl group, helping to rationalize experimental observations and predict the outcomes of new reactions. nih.gov For instance, computational models can predict the stability of intermediates and the energies of transition states, which are crucial for understanding reaction kinetics and selectivity. scielo.brescholarship.org
Molecular Modeling and Conformational Analysis
The conformational landscape of this compound is primarily defined by the rotational freedom around two key single bonds: the bond connecting the cyclopropylmethyl group to the benzene ring and the bond between the formyl group and the benzene ring. Molecular modeling and conformational analysis provide crucial insights into the molecule's three-dimensional structure, stability, and electronic properties. While specific computational studies on this compound are not extensively documented in the literature, a comprehensive understanding can be derived from theoretical investigations of related benzaldehyde (B42025) derivatives and cyclopropylarenes.
Computational methods, particularly density functional theory (DFT), are powerful tools for exploring molecular geometries and energetics. nih.govmdpi.com These methods allow for the optimization of molecular structures to find the lowest energy (most stable) conformations and to calculate the energy barriers for rotation between different conformers. srce.hracs.org
For para-substituted benzaldehydes, the nature of the substituent can influence the rotational barrier of the formyl group. srce.hrresearchgate.net Electron-donating or electron-withdrawing groups at the para position can alter the electron density in the benzene ring and the degree of conjugation with the formyl group, thereby affecting the energy landscape of the rotation. researchgate.net The cyclopropylmethyl group is generally considered to be electron-donating, which would be expected to have a subtle influence on the rotational barrier of the formyl group in this compound compared to the parent benzaldehyde.
Interactive Data Table: Representative Calculated Geometrical Parameters for Benzaldehyde Derivatives
Note: The data in this table represents typical ranges for benzaldehyde and its derivatives as found in computational chemistry literature and is provided for illustrative purposes.
The potential energy surface of this compound would be characterized by several minima corresponding to different stable conformations. The global minimum would represent the most stable conformation, which is likely to be the one where the formyl group is coplanar with the benzene ring to maximize conjugation. The relative orientation of the cyclopropylmethyl group would define other local minima.
Interactive Data Table: Estimated Rotational Barriers for Benzaldehyde Derivatives
Note: These values are estimations based on computational studies of benzaldehyde and its derivatives and serve to illustrate the expected range for the rotational barrier of the formyl group.
Molecular modeling can also predict other properties such as the molecular electrostatic potential (MEP) map, which illustrates the charge distribution within the molecule and indicates regions that are electron-rich or electron-poor. nih.govmdpi.com For this compound, the oxygen atom of the carbonyl group would be the most electron-rich site, while the formyl hydrogen and the aromatic protons would be relatively electron-poor.
Q & A
Basic: What are the standard synthetic routes for preparing 4-(cyclopropylmethyl)benzaldehyde?
A common method involves alkylation of benzaldehyde derivatives with cyclopropylmethyl halides. For example, tert-butyl 4-(cyclopropylmethyl)piperazine-1-carboxylate can be synthesized via nucleophilic substitution using (bromomethyl)cyclopropane and tert-butyl piperazine-1-carboxylate in dichloromethane (DCM) with triethylamine (TEA) as a base . Subsequent deprotection (e.g., using trifluoroacetic acid) yields the free amine. For aldehydes, oxidation of alcohol intermediates with reagents like PCC (pyridinium chlorochromate) in DCM is effective . Purification typically employs prep TLC or column chromatography.
Advanced: How can reaction conditions be optimized to improve yields in the synthesis of this compound derivatives?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in alkylation steps, while DCM minimizes side reactions .
- Catalyst loading : For coupling reactions, stoichiometric NaHB(OAc)₃ improves reductive amination efficiency .
- Temperature control : Elevated temperatures (e.g., 140°C in ethanol) accelerate nucleophilic aromatic substitution but require sealed reactors to prevent solvent loss .
- Workup strategies : Neutralization of acidic byproducts (e.g., HOAc) with NaHCO₃ prevents decomposition during extraction .
Basic: What analytical techniques are used to characterize this compound?
- HPLC-UV : Reverse-phase HPLC with C18 columns and UV detection (λ = 254 nm) is standard for purity assessment. Mobile phases often use acetonitrile/water gradients .
- NMR : ¹H NMR in deuterated solvents (e.g., CD₃OD) resolves aldehyde protons (~9.8 ppm) and cyclopropylmethyl groups (δ 0.36–1.13 ppm) .
- Mass spectrometry (ESI+) : Molecular ion peaks (e.g., m/z 238 [M+H]⁺) confirm molecular weight .
Advanced: How can co-elution issues in HPLC analysis of this compound mixtures be resolved?
- Derivatization : Reacting the aldehyde with agents like 4-(diethylamino)benzaldehyde (DEAB) under acidic conditions forms Schiff bases, shifting retention times and improving resolution .
- Spectrophotometric methods : First-derivative ratio spectrophotometry or dual-wavelength detection minimizes interference from structurally similar compounds .
- Method validation : Spike-and-recovery experiments using spiked matrices (e.g., plant extracts) validate specificity .
Advanced: What mechanistic role does this compound play in Wittig or asymmetric synthesis?
In Wittig reactions , the aldehyde reacts with phosphonium ylides to form alkenes. The cyclopropylmethyl group’s steric bulk influences regioselectivity, favoring trans-alkenes . For asymmetric synthesis , chiral catalysts (e.g., BINOL-derived ligands) induce enantioselectivity during nucleophilic additions to the aldehyde, producing secondary alcohols with >90% ee .
Advanced: How should researchers address contradictory NMR data for this compound derivatives?
- Solvent effects : Confirm solvent choice (e.g., CD₃OD vs. DMSO-d₆), as hydrogen bonding can shift proton signals .
- Dynamic effects : Cyclopropyl ring puckering or hindered rotation may split signals (e.g., δ 3.04 ppm for piperazine protons ). Variable-temperature NMR (VT-NMR) clarifies dynamic equilibria.
- Impurity analysis : Compare with synthetic intermediates to identify unreacted starting materials or byproducts .
Basic: What safety precautions are recommended when handling this compound?
While specific toxicology data is limited, general aldehyde precautions apply:
- PPE : Gloves, goggles, and lab coats to prevent skin/eye contact.
- Ventilation : Use fume hoods due to volatility.
- First aid : Flush eyes/skin with water for 15 minutes; seek medical attention if ingested .
Advanced: How can computational methods aid in predicting the reactivity of this compound?
- DFT calculations : Predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks using HOMO/LUMO analysis .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to design derivatives with enhanced binding .
- Retrosynthetic tools : Databases like Reaxys propose feasible synthetic pathways based on known reactions of cyclopropyl and benzaldehyde moieties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
